1,2,4-Triacetoxybenzene
Overview
Description
1,2,4-Triacetoxybenzene: is an organic compound with the molecular formula C12H12O6 . . This compound is characterized by three acetoxy groups attached to a benzene ring at the 1, 2, and 4 positions. It is a white to light yellow crystalline powder with a melting point of 98-100°C .
Scientific Research Applications
1,2,4-Triacetoxybenzene has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound can be used as a starting material to prepare other compounds .
Mode of Action
It is used as a starting material in the synthesis of various compounds, suggesting that it may undergo reactions with other substances to form new compounds .
Biochemical Pathways
It is also used to synthesize 6,7-dihydroxychromenones, which are further used to prepare various crown ethers . These compounds may have their own biochemical pathways and downstream effects.
Result of Action
The compounds synthesized using 1,2,4-triacetoxybenzene as a starting material may have their own molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of 6,7-dihydroxychromenones , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions
Metabolic Pathways
The metabolic pathways involving 1,2,4-Triacetoxybenzene are not well-characterized. It is known to be involved in the synthesis of other compounds , suggesting that it interacts with certain enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,2,4-Triacetoxybenzene can be synthesized through the acetylation of 1,2,4-Trihydroxybenzene . The process involves the reaction of 1,2,4-Trihydroxybenzene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods:
In industrial settings, the synthesis of this compound involves the use of 4’-methyl-acetoacetanilide and p-benzoquinone . The reaction is carried out in a phosphoric acid solution with controlled stirring and temperature conditions. The product is then isolated by filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions:
1,2,4-Triacetoxybenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions where the acetoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Aminated or thiolated derivatives.
Comparison with Similar Compounds
- 1,2,4-Trihydroxybenzene
- 1,2,4-Triacetoxyphenol
- 1,2,4-Triacetoxybenzoic acid
Comparison:
1,2,4-Triacetoxybenzene is unique due to its three acetoxy groups, which make it a versatile intermediate for various chemical reactions. Compared to 1,2,4-Trihydroxybenzene, it is more reactive in acetylation reactions. Compared to 1,2,4-Triacetoxyphenol and 1,2,4-Triacetoxybenzoic acid, it has different reactivity patterns due to the position and nature of the functional groups .
Properties
IUPAC Name |
(3,4-diacetyloxyphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-7(13)16-10-4-5-11(17-8(2)14)12(6-10)18-9(3)15/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESFGSJWSUZRGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873914 | |
Record name | 1,2,4-Triacetoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613-03-6 | |
Record name | 1,2,4-Triacetoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Benzenetriacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 613-03-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4-Benzenetriol, 1,2,4-triacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,4-Triacetoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,2,4-triyl triacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.390 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,4-BENZENETRIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/903T7H7CP1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,2,4-triacetoxybenzene in the synthesis of 6,7-dihydroxycoumarin?
A1: this compound acts as a key starting material in the synthesis of 6,7-dihydroxycoumarin. The synthesis involves reacting this compound with malic acid under optimized conditions. []
Q2: How is this compound prepared from benzoquinone?
A2: this compound is synthesized by reacting benzoquinone with acetic anhydride in the presence of an acid catalyst. This reaction, known as the Thiele-Winter acetoxylation, results in the addition of three acetoxy groups to the benzene ring. [, ]
Q3: What are the challenges and considerations in the O-benzylation of this compound to produce 1,2,4-tribenzyloxybenzene?
A3: The O-benzylation of this compound can lead to several by-products, including those arising from incomplete O-benzylation and unwanted C-benzylation. Additionally, the reaction can form dibenzyldimethylammonium chloride as a by-product from the interaction of the solvent (DMF) and benzyl chloride. Careful optimization of reaction conditions, particularly the choice of base and solvent, is crucial to maximize the yield of the desired 1,2,4-tribenzyloxybenzene. []
Q4: Can you describe a specific application of this compound in the synthesis of biologically relevant molecules?
A4: this compound serves as a starting point in the synthesis of echinamines A and B, two aminated hydroxynaphthazarins found in the sea urchin Scaphechinus mirabilis. The synthetic pathway involves a series of reactions, including a double Fries rearrangement, reduction, methylation, acylation, and nucleophilic substitution, ultimately leading to the target echinamines. []
Q5: Are there any spectroscopic data available for this compound?
A5: While the provided abstracts don't contain specific spectroscopic data, this compound is typically characterized using techniques like ¹H NMR and ¹³C NMR. These techniques provide information about the hydrogen and carbon environments within the molecule, confirming its structure.
Q6: How is this compound utilized in the development of potential antiplatelet drugs?
A6: While not directly used, this compound serves as a precursor in the synthesis of structurally related xanthene-3-ones. These xanthene-3-one derivatives have shown promising antiplatelet activity by antagonizing the effects of thromboxane A2. This approach highlights the utility of this compound as a building block for synthesizing molecules with potential therapeutic applications. []
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